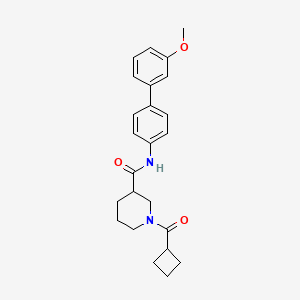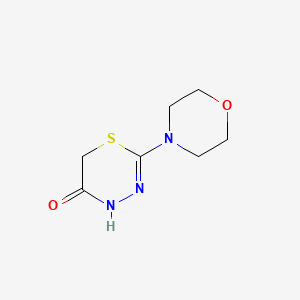
1-(cyclobutylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclobutylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, also known as BMS-986165, is a novel small molecule inhibitor that has shown potential therapeutic effects in the treatment of autoimmune diseases and fibrosis.
Mecanismo De Acción
1-(cyclobutylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes that play a critical role in the signaling pathways of cytokines and growth factors. By inhibiting TYK2, this compound blocks the downstream signaling of several cytokines, including IL-12, IL-23, and type I interferons, which are involved in the pathogenesis of autoimmune diseases and fibrosis.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated dose-dependent inhibition of TYK2 activity and a reduction in the production of pro-inflammatory cytokines. This compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclobutylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its selective inhibition of TYK2, its favorable pharmacokinetic profile, and its ability to reduce disease severity in preclinical models of autoimmune diseases and fibrosis. However, there are also some limitations to the use of this compound in lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several potential future directions for research on 1-(cyclobutylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide. One area of focus could be the development of more potent and selective TYK2 inhibitors based on the structure of this compound. Another area of interest could be the investigation of the therapeutic potential of this compound in other autoimmune diseases and fibrotic disorders. Additionally, the safety and efficacy of this compound in clinical trials will need to be further evaluated to determine its potential as a therapeutic agent for these conditions.
Conclusion
This compound is a promising small molecule inhibitor that has shown potential therapeutic effects in the treatment of autoimmune diseases and fibrosis. Its selective inhibition of TYK2 and favorable pharmacokinetic profile make it a promising candidate for further research and development. However, more studies are needed to fully evaluate its safety and efficacy in clinical trials and to explore its potential as a therapeutic agent in other disease areas.
Métodos De Síntesis
1-(cyclobutylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is a synthetic compound that was developed by Bristol-Myers Squibb. The synthesis of this compound involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the cyclobutylcarbonyl and biphenyl groups. The final product is obtained through purification by chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(cyclobutylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been studied extensively in preclinical models of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and systemic lupus erythematosus. In these studies, this compound has been shown to inhibit the activation of T cells and the production of pro-inflammatory cytokines, leading to a reduction in disease severity. This compound has also been investigated in models of fibrosis, where it has been shown to reduce the deposition of extracellular matrix proteins and improve tissue remodeling.
Propiedades
IUPAC Name |
1-(cyclobutanecarbonyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-29-22-9-3-7-19(15-22)17-10-12-21(13-11-17)25-23(27)20-8-4-14-26(16-20)24(28)18-5-2-6-18/h3,7,9-13,15,18,20H,2,4-6,8,14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDQGWRMUDJFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C(=O)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6102999.png)
![methyl 4-(4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinyl)benzoate](/img/structure/B6103006.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(propylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B6103014.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-isopropylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6103018.png)
![2-(2-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenoxy)ethanol](/img/structure/B6103028.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-thienyl)propanamide](/img/structure/B6103033.png)
![3-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B6103056.png)
![1,1'-[(3-bromo-4-fluorobenzyl)imino]di(2-propanol)](/img/structure/B6103059.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-N-methyl-3-piperidinamine](/img/structure/B6103060.png)
![2-hydroxy-5-nitrobenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6103082.png)
![2-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B6103087.png)
![2-[1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6103093.png)
![4-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B6103097.png)